Viranamycin A vs. Viranamycin B: A 2.1- to 3.4-Fold Difference in Cytotoxic Potency Across Cancer Cell Lines
Viranamycin A demonstrates a significantly lower potency against P388 and KB cell lines compared to its direct structural analog, Viranamycin B. This difference is attributed to a key structural variation: Viranamycin B possesses a carbamoyl substitution not present in Viranamycin A . This establishes a clear, quantifiable differentiation for researchers selecting between these two closely related analogs, as Viranamycin B is approximately 2.1 times more potent against P388 cells and 3.4 times more potent against KB cells .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | P388: 5.8 ng/mL; KB: 6.4 ng/mL |
| Comparator Or Baseline | Viranamycin B: P388 IC50 = 2.8 ng/mL; KB IC50 = 1.9 ng/mL |
| Quantified Difference | Viranamycin B is 2.1x more potent on P388 cells and 3.4x more potent on KB cells. |
| Conditions | In vitro growth inhibition assay using murine leukemia P388 and human squamous-cell carcinoma KB cell lines. |
Why This Matters
This direct, quantitative comparison is essential for experimental design, as the selection of Viranamycin A over Viranamycin B defines a specific, lower-potency cytotoxic phenotype that may be crucial for investigating structure-activity relationships or for applications requiring a less potent analog.
